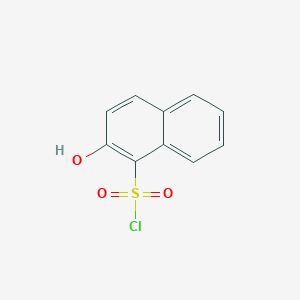
2-Hydroxynaphthalene-1-sulfonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxynaphthalene-1-sulfonylchloride is an organic compound derived from naphthalene. It is characterized by the presence of a hydroxyl group at the second position and a sulfonyl chloride group at the first position of the naphthalene ring. This compound is widely used in organic synthesis due to its reactivity and ability to introduce sulfonyl groups into other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxynaphthalene-1-sulfonylchloride can be synthesized through the sulfonation of 2-hydroxynaphthalene followed by chlorination. The process typically involves the following steps:
Sulfonation: 2-Hydroxynaphthalene is treated with sulfuric acid to introduce the sulfonic acid group at the first position.
Chlorination: The resulting 2-hydroxynaphthalene-1-sulfonic acid is then reacted with thionyl chloride or phosphorus pentachloride to replace the hydroxyl group with a chlorine atom, forming this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxynaphthalene-1-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines, alcohols, or thiols, to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form 2-hydroxynaphthalene-1-sulfonic acid.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Amines: React with this compound to form sulfonamides under mild conditions.
Alcohols: React to form sulfonates, often requiring a base to neutralize the hydrochloric acid byproduct.
Thiols: Form sulfonothioates, typically under basic conditions.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
2-Hydroxynaphthalene-1-sulfonylchloride is used in various scientific research applications:
Chemistry: As a reagent for introducing sulfonyl groups into organic molecules, facilitating the synthesis of sulfonamides, sulfonates, and other derivatives.
Biology: Used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Employed in the synthesis of pharmaceutical compounds, particularly sulfonamide-based drugs with antibacterial properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxynaphthalene-1-sulfonylchloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxynaphthalene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
1-Hydroxynaphthalene-2-sulfonylchloride: Isomer with the hydroxyl and sulfonyl chloride groups at different positions.
2-Naphthol: Lacks the sulfonyl chloride group, making it less reactive in certain types of reactions.
Uniqueness
2-Hydroxynaphthalene-1-sulfonylchloride is unique due to its dual functional groups, which provide a combination of reactivity and versatility in organic synthesis. The presence of both a hydroxyl group and a sulfonyl chloride group allows for a wide range of chemical transformations, making it a valuable reagent in various fields of research and industry.
Properties
Molecular Formula |
C10H7ClO3S |
|---|---|
Molecular Weight |
242.68 g/mol |
IUPAC Name |
2-hydroxynaphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C10H7ClO3S/c11-15(13,14)10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,12H |
InChI Key |
GBZYXVOKWMCNSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine dihydrochloride](/img/structure/B13468522.png)
![[5-(3-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13468530.png)
![1-[2-(methylamino)ethyl]-1H-imidazole-4-carboxylic acid dihydrochloride](/img/structure/B13468537.png)
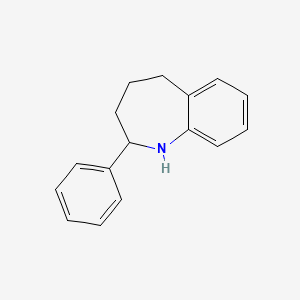
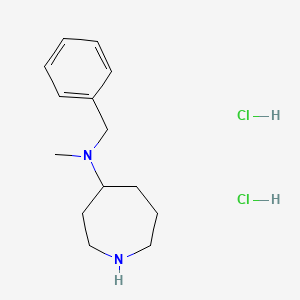
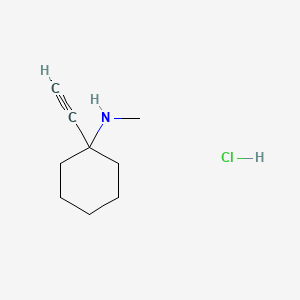
![methyl({[1-(propan-2-yl)-1H-imidazol-2-yl]methyl})amine dihydrochloride](/img/structure/B13468570.png)
![2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13468576.png)
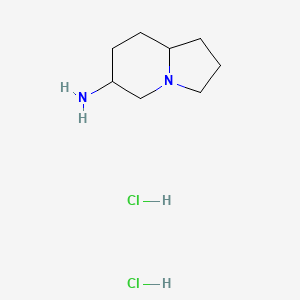
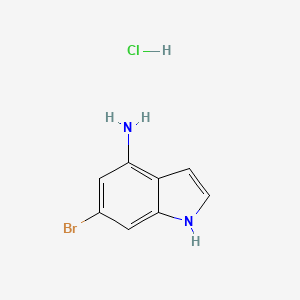
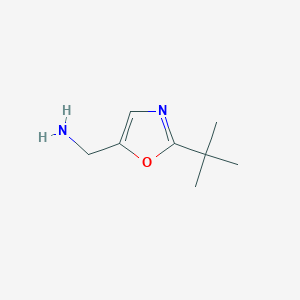
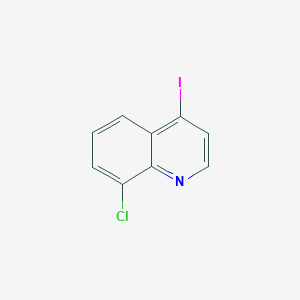
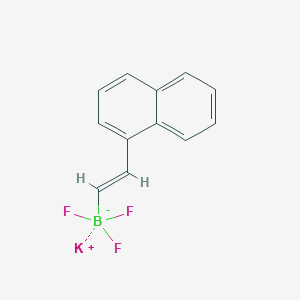
![4,4,5,5-tetramethyl-2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13468617.png)
